

Application Note: Sodium Ethyl p-Hydroxybenzoate as a Reference Standard in Analytical Chemistry

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Compound of Interest

Compound Name: SODIUM ETHYL p-HYDROXYBENZOATE

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Introduction

Sodium Ethyl p-Hydroxybenzoate, the sodium salt of ethylparaben, is a widely utilized preservative in the pharmaceutical, cosmetic, and food industries due to its broad-spectrum antimicrobial activity.^{[1][2][3]} In the realm of analytical chemistry, particularly within drug development and quality control, it serves as a critical reference standard. Reference standards are highly purified compounds used to confirm the identity, purity, and concentration of active pharmaceutical ingredients (APIs) and excipients in a drug product. The use of a well-characterized reference standard like **Sodium Ethyl p-Hydroxybenzoate** is essential for ensuring the accuracy and validity of analytical results.

This document provides detailed application notes and protocols for the use of **Sodium Ethyl p-Hydroxybenzoate** as a reference standard in analytical chemistry, with a primary focus on High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reference standard is fundamental for its proper handling, storage, and use in analytical procedures.

Property	Value	Reference
Chemical Name	Sodium 4-ethoxycarbonylphenoxide	[4]
Synonyms	Sodium ethylparaben, p-Hydroxybenzoic acid ethyl ester sodium salt	[2][4]
CAS Number	35285-68-8	[2][5]
Molecular Formula	C ₉ H ₉ NaO ₃	[2][5]
Molecular Weight	188.16 g/mol	[2][5]
Appearance	White crystalline powder	[2]
Solubility	Easily soluble in water	[2]
pH (1 g/L in CO ₂ -free water)	9.5 - 10.5	[6]
Storage	Store at +15°C to +25°C	[6]

Analytical Applications

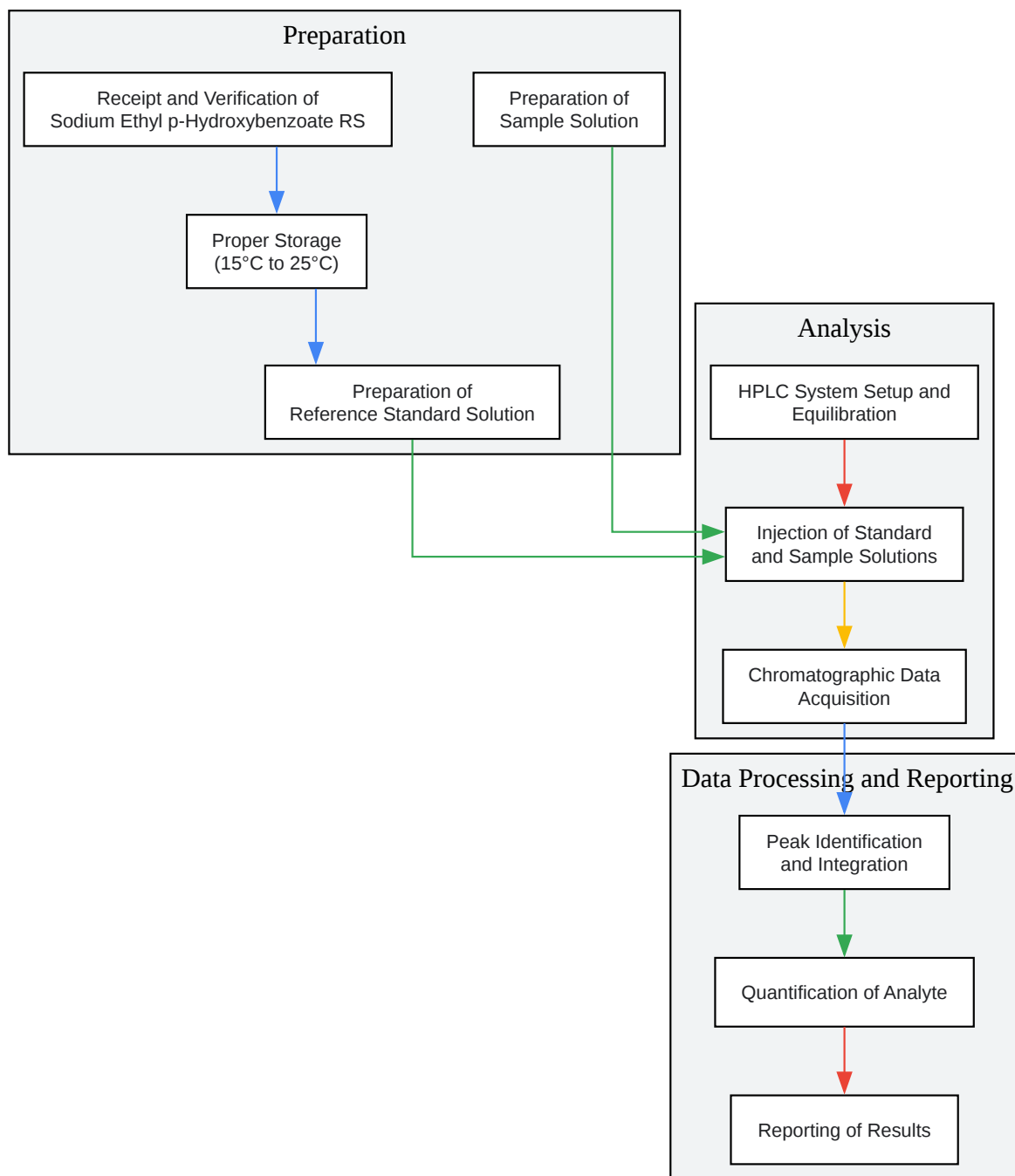
Sodium Ethyl p-Hydroxybenzoate is primarily used as a reference standard in chromatographic techniques to:

- Identify and quantify ethylparaben in raw materials and finished products.
- Validate analytical methods by assessing parameters such as linearity, accuracy, precision, and specificity.
- Determine the purity of test samples by comparing them against the reference standard.
- Identify and quantify related impurities.[5]

While various analytical techniques can be employed, HPLC is the most common and recommended method for the analysis of parabens.[7][8]

Experimental Workflow for Use as a Reference Standard

The following diagram illustrates the general workflow for utilizing **Sodium Ethyl p-Hydroxybenzoate** as a reference standard in an analytical laboratory.



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Caption: Workflow for using **Sodium Ethyl p-Hydroxybenzoate** as a reference standard.

Detailed Experimental Protocol: HPLC Analysis

This protocol is a synthesized methodology based on information from the European Pharmacopoeia and other analytical resources for the determination of ethylparaben using **Sodium Ethyl p-Hydroxybenzoate** as a reference standard.[9]

Materials and Reagents

- **Sodium Ethyl p-Hydroxybenzoate** Reference Standard (RS)
- Methanol (HPLC grade)
- Potassium dihydrogen phosphate (analytical grade)
- Water (HPLC grade)
- Sample containing ethylparaben

Instrumentation

- High-Performance Liquid Chromatograph (HPLC) system equipped with:
 - UV-Vis Detector
 - Pump capable of delivering a constant flow rate
 - Autosampler
 - Column oven
- Analytical balance
- Volumetric flasks
- Pipettes
- Syringe filters (0.45 µm)

Chromatographic Conditions

Parameter	Value	Reference
Column	Octadecylsilyl silica gel for chromatography (C18), 5 µm particle size, e.g., 150 mm x 4.6 mm	[9]
Mobile Phase	Methanol and a 6.8 g/L solution of potassium dihydrogen phosphate in water (65:35 v/v)	[9]
Flow Rate	1.3 mL/min	[9]
Detection Wavelength	272 nm	[9]
Injection Volume	10 µL	[9]
Column Temperature	Ambient or controlled at 25°C	
Run Time	Approximately 4 times the retention time of ethylparaben	[9]

Preparation of Solutions

5.4.1. Mobile Phase Preparation

- Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.
- Mix 650 mL of methanol with 350 mL of the potassium dihydrogen phosphate solution.
- Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).

5.4.2. Reference Standard (RS) Solution Preparation

- Accurately weigh approximately 50.0 mg of **Sodium Ethyl p-Hydroxybenzoate** RS. Note: The molecular weight of the sodium salt (188.16 g/mol) must be accounted for to determine the equivalent amount of ethylparaben (166.18 g/mol).
- Dissolve the weighed RS in 2.5 mL of methanol in a 50.0 mL volumetric flask.

- Dilute to volume with the mobile phase and mix well.
- Further dilute 10.0 mL of this solution to 100.0 mL with the mobile phase to obtain a final concentration of approximately 0.1 mg/mL of ethylparaben.

5.4.3. Sample Solution Preparation

- Accurately weigh a quantity of the sample expected to contain approximately 50.0 mg of ethylparaben.
- Transfer the sample to a 50.0 mL volumetric flask and add 2.5 mL of methanol.
- Sonicate for 10 minutes to ensure complete dissolution.
- Dilute to volume with the mobile phase and mix well.
- Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

System Suitability

Before sample analysis, the chromatographic system must be evaluated to ensure it is performing adequately.

- Inject the Reference Standard solution.
- The retention time for ethylparaben should be consistent.
- The theoretical plates for the ethylparaben peak should be not less than 2000.
- The tailing factor for the ethylparaben peak should be not more than 2.0.

Analytical Procedure

- Inject the prepared Reference Standard solution and Sample solution into the chromatograph.
- Record the chromatograms and measure the peak areas for ethylparaben.
- Calculate the amount of ethylparaben in the sample using the following formula:

$$\text{Amount (mg)} = (\text{Area_sample} / \text{Area_standard}) * (\text{Concentration_standard}) * (\text{Dilution_factor_sample})$$

Data Presentation

The results from the analysis should be presented in a clear and organized manner.

Table 1: System Suitability Results

Parameter	Acceptance Criteria	Result
Retention Time (min)	Consistent	
Tailing Factor	≤ 2.0	
Theoretical Plates	≥ 2000	

Table 2: Quantitative Analysis of Ethylparaben in Sample

Sample ID	Peak Area	Calculated Concentration (mg/mL)	% Purity (if applicable)
Reference Standard			
Sample 1			
Sample 2			

Conclusion

Sodium Ethyl p-Hydroxybenzoate is a suitable and reliable reference standard for the analytical determination of ethylparaben in various matrices. The protocols and data presented in this application note provide a comprehensive guide for researchers and scientists in the pharmaceutical and related industries to ensure accurate and reproducible analytical results. Adherence to good laboratory practices and proper handling of the reference standard are paramount for achieving high-quality data.

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